molecular formula C15H12F3N3 B11074135 N-(imidazo[1,2-a]pyridin-2-ylmethyl)-3-(trifluoromethyl)aniline

N-(imidazo[1,2-a]pyridin-2-ylmethyl)-3-(trifluoromethyl)aniline

Cat. No.: B11074135
M. Wt: 291.27 g/mol
InChI Key: RZCWSNGMCTYNQG-UHFFFAOYSA-N
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Description

N-IMIDAZO[1,2-A]PYRIDIN-2-YLMETHYL-N-[3-(TRIFLUOROMETHYL)PHENYL]AMINE is a complex organic compound that belongs to the class of imidazopyridines. These compounds are known for their diverse biological and pharmacological activities. The structure of this compound includes an imidazo[1,2-a]pyridine core, which is fused with a pyridine ring and substituted with a trifluoromethylphenyl group. This unique structure imparts significant chemical stability and biological activity, making it a valuable compound in various scientific research fields.

Preparation Methods

The synthesis of N-IMIDAZO[1,2-A]PYRIDIN-2-YLMETHYL-N-[3-(TRIFLUOROMETHYL)PHENYL]AMINE typically involves multi-step reactions starting from readily available starting materials. One common synthetic route involves the reaction of α-bromoketones with 2-aminopyridines under different reaction conditions . For instance, N-(pyridin-2-yl)amides can be formed in toluene via C–C bond cleavage promoted by iodine (I2) and tert-butyl hydroperoxide (TBHP) under mild and metal-free conditions . Another method involves the one-pot tandem cyclization/bromination in ethyl acetate when only TBHP is added . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, efficiency, and safety.

Chemical Reactions Analysis

N-IMIDAZO[1,2-A]PYRIDIN-2-YLMETHYL-N-[3-(TRIFLUOROMETHYL)PHENYL]AMINE undergoes various chemical reactions, including:

Common reagents used in these reactions include iodine, TBHP, and various solvents like toluene and ethyl acetate. Major products formed from these reactions include various substituted imidazo[1,2-a]pyridines and amides .

Mechanism of Action

The mechanism of action of N-IMIDAZO[1,2-A]PYRIDIN-2-YLMETHYL-N-[3-(TRIFLUOROMETHYL)PHENYL]AMINE involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of various enzymes and receptors, depending on its structure and the nature of the target. For example, it may inhibit certain kinases or bind to specific receptors, modulating their activity and leading to therapeutic effects . The exact molecular targets and pathways involved can vary based on the specific application and the biological system being studied.

Comparison with Similar Compounds

N-IMIDAZO[1,2-A]PYRIDIN-2-YLMETHYL-N-[3-(TRIFLUOROMETHYL)PHENYL]AMINE can be compared with other imidazopyridine derivatives, such as:

The uniqueness of N-IMIDAZO[1,2-A]PYRIDIN-2-YLMETHYL-N-[3-(TRIFLUOROMETHYL)PHENYL]AMINE lies in its specific substitution pattern, which imparts distinct chemical stability and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C15H12F3N3

Molecular Weight

291.27 g/mol

IUPAC Name

N-(imidazo[1,2-a]pyridin-2-ylmethyl)-3-(trifluoromethyl)aniline

InChI

InChI=1S/C15H12F3N3/c16-15(17,18)11-4-3-5-12(8-11)19-9-13-10-21-7-2-1-6-14(21)20-13/h1-8,10,19H,9H2

InChI Key

RZCWSNGMCTYNQG-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC(=CN2C=C1)CNC3=CC=CC(=C3)C(F)(F)F

Origin of Product

United States

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